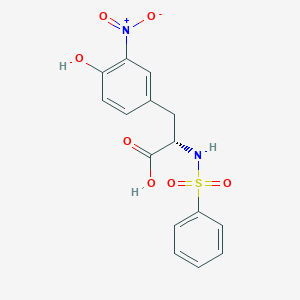

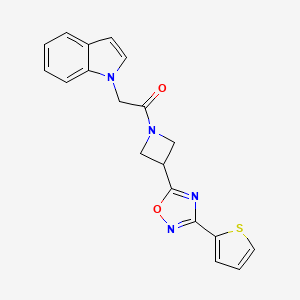

![molecular formula C14H13BrN2O3 B2541267 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide CAS No. 126126-69-0](/img/structure/B2541267.png)

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reaction of pyridine derivatives with various reagents. For instance, the synthesis of 2-phenylazo-5-nitro-6-methyl-pyridine involves the use of azo coupling reactions, which could be relevant to the synthesis of nitrophenyl-substituted pyridinium compounds . Additionally, the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate suggests a method for introducing nitrophenyl groups into pyridinium salts .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction, which provides detailed information about the conformation and geometry of the molecules. For example, the crystal structure of 1-methyl-2-oxo-pyrido[2,1b][3,4]dihydropyrimidinium bromide shows an orthorhombic space group and the presence of two conformers . This information could be extrapolated to predict the molecular conformation of "2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide".

Chemical Reactions Analysis

The chemical reactions of pyridinium compounds can be complex, as evidenced by the unexpected closure of the oxazole ring during the reaction of a 2-chloro-1-phenacylpyridinium salt with potassium cyanate . This indicates that pyridinium compounds can undergo ring closure reactions under certain conditions, which might be relevant when considering the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium bromides have been investigated through various techniques such as DC polarography, GC-MS, and spectrophotometry . These studies reveal that pyridinium ions undergo reduction in polarography and form associates with dyes in spectrophotometric determinations. The ionization potentials and MS fragmentation patterns of these compounds have also been studied, providing a basis for understanding the stability and electronic properties of "2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide".

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis and Antibacterial Activity

The compound 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide has been synthesized using microwave-assisted quaternization of various pyridine derivatives. These derivatives, including the mentioned compound, have shown significant potential due to their effective antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasizes the improved yield and reduced reaction time of microwave dielectric heating compared to conventional methods, making it a promising technique in the synthesis of pyridinium derivatives with potential biological applications (Bušić et al., 2017).

Surfactant Reactivity in Micelles and Microemulsions

The compound has also been studied in the context of surfactant chemistry. Investigations into the cleavage of 4-Nitrophenyl Diphenyl Phosphate by isomeric quaternary pyridinium ketoximes revealed insights into how the structure and lipophilicity of functional surfactants, such as those involving 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide, can influence their reactivity in micellar and microemulsion systems. This study provides a deeper understanding of the behaviors of such compounds in nanoaggregated states and their potential applications in surfactant-based systems (Kivala et al., 2006).

Nitration and Structural Transformations

Structural transformations and reactions of azaheterocycles derivatives, including 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide, have been studied for their importance in medicinal chemistry. Specifically, nitration reactions leading to the oxidative cleavage of N–C bonds offer valuable insights into the reactivity and potential applications of these compounds in the synthesis of pharmaceuticals and other chemical entities (Cucu (Diaconu) & Mangalagiu, 2019).

Dye Synthesis and Electronic Transitions

The compound plays a role in the field of dye chemistry. Studies focusing on the synthesis and electronic transitions of dyes based on 2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide derivatives have contributed to understanding the nature of electronic transitions in these molecules. This research is crucial for the development of new materials with specific optical properties for applications in fields such as optoelectronics and sensing technologies (Yelenich et al., 2016; Skrypska et al., 2020).

Wirkmechanismus

Mode of Action

It’s known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes .

Result of Action

The compound’s potential reactions, such as free radical bromination, nucleophilic substitution, and oxidation, could lead to various cellular effects

Eigenschaften

IUPAC Name |

2-(2-methylpyridin-1-ium-1-yl)-1-(4-nitrophenyl)ethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O3.BrH/c1-11-4-2-3-9-15(11)10-14(17)12-5-7-13(8-6-12)16(18)19;/h2-9H,10H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFXTUIWCLDTEK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

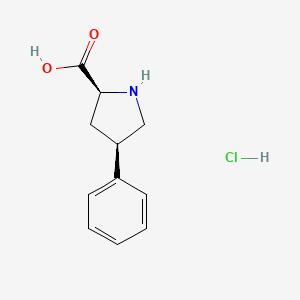

![1-[2-(4-Methoxy-phenyl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2541184.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2541187.png)

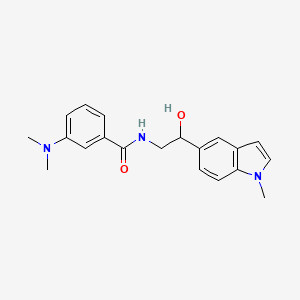

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,1-dioxothiolan-3-yl)hexanamide](/img/structure/B2541196.png)

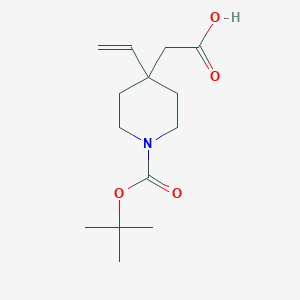

![N-[(1-Tert-butyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2541203.png)